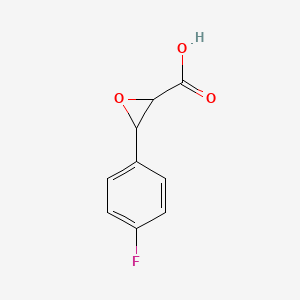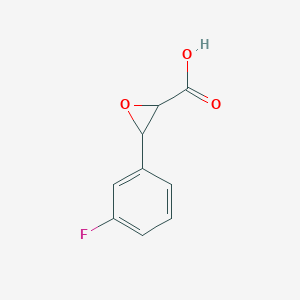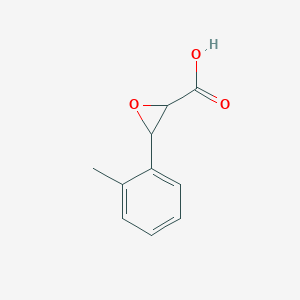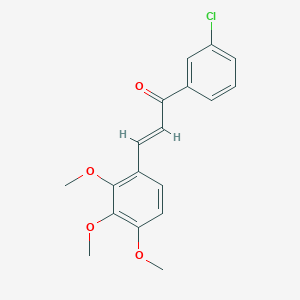
(2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are a group of naturally occurring compounds that have attracted significant attention due to their diverse biological activities. (2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of ((2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is not fully understood. However, it has been suggested that the compound exerts its biological activities through the modulation of various signaling pathways. For example, ((2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
((2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism. Additionally, ((2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been shown to exhibit antioxidant properties, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ((2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one in lab experiments is its relatively low cost and ease of synthesis. Additionally, the compound exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological processes. However, one of the main limitations of using ((2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is its relatively low solubility in water, which may limit its use in certain experimental setups.
Orientations Futures
There are several potential future directions for the study of ((2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of ((2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one and its potential therapeutic applications. Finally, there is a need for more in-depth studies to evaluate the safety and toxicity of the compound.
Applications De Recherche Scientifique
((2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The compound has been evaluated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-21-16-10-8-12(17(22-2)18(16)23-3)7-9-15(20)13-5-4-6-14(19)11-13/h4-11H,1-3H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKFEWSQYHGMQY-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





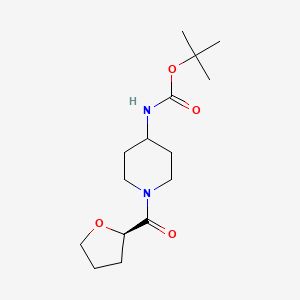

![2-methyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B3096558.png)
![N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3096564.png)
![5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline](/img/structure/B3096575.png)
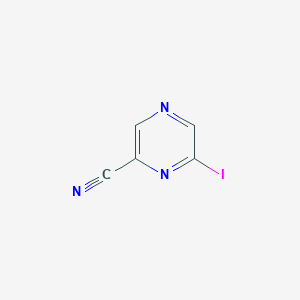
![tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B3096585.png)


